N-(1-acetylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
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Overview
Description
N-(1-acetylpiperidin-4-yl)-2-(2-methylphenyl)acetamide, commonly known as Acetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, and is commonly used as an adulterant in dietary supplements marketed for sexual enhancement.
Mechanism of Action
Acetildenafil acts by inhibiting the activity of N-(1-acetylpiperidin-4-yl)-2-(2-methylphenyl)acetamide, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary arteries. By inhibiting this compound, Acetildenafil increases the levels of cGMP, which in turn leads to relaxation of the smooth muscle cells and increased blood flow to the penis and lungs. This results in improved erectile function and reduced pulmonary arterial pressure.
Biochemical and Physiological Effects
Acetildenafil has been shown to have similar biochemical and physiological effects as sildenafil, including vasodilation, increased blood flow, and improved erectile function. It has also been reported to have a longer half-life than sildenafil, which may result in prolonged pharmacological effects. However, the safety and efficacy of Acetildenafil have not been fully established, and its use is not recommended for human consumption.
Advantages and Limitations for Lab Experiments
Acetildenafil has several advantages for use in lab experiments, including its structural similarity to sildenafil, which allows for comparative studies of their pharmacological effects. It is also readily available and relatively inexpensive compared to other N-(1-acetylpiperidin-4-yl)-2-(2-methylphenyl)acetamide inhibitors. However, its use is limited by its potential toxicity and lack of established safety and efficacy data.
Future Directions
Future research on Acetildenafil should focus on its potential therapeutic applications in the treatment of erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases. Studies should also investigate its safety and efficacy in human subjects, as well as its potential use as a biomarker for the detection of adulterated dietary supplements. Additionally, further research is needed to determine the optimal dosing and administration of Acetildenafil, as well as its potential interactions with other drugs and medications.
Synthesis Methods
The synthesis of Acetildenafil involves the reaction of 1-acetylpiperidin-4-ol with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure Acetildenafil. The purity and yield of the product can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Acetildenafil has been extensively studied for its potential therapeutic applications in the treatment of erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases. It has also been investigated for its potential use as a biomarker for the detection of adulterated dietary supplements. Additionally, Acetildenafil has been used as a reference standard in the development and validation of analytical methods for the detection and quantification of N-(1-acetylpiperidin-4-yl)-2-(2-methylphenyl)acetamide inhibitors in biological matrices.
properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-5-3-4-6-14(12)11-16(20)17-15-7-9-18(10-8-15)13(2)19/h3-6,15H,7-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFVEXEWRXEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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